molecular formula C9H11N3 B6270622 1-azido-4-(propan-2-yl)benzene CAS No. 77721-45-0

1-azido-4-(propan-2-yl)benzene

Cat. No.: B6270622
CAS No.: 77721-45-0
M. Wt: 161.20 g/mol
InChI Key: CZCQLOBFXPPLNP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azido-4-(propan-2-yl)benzene can be synthesized through various methods, one of which involves the nucleophilic substitution reaction of 4-(propan-2-yl)aniline with sodium azide. The reaction typically proceeds in the presence of a suitable solvent such as dimethylformamide (DMF) and under controlled temperature conditions to ensure the formation of the azido compound.

Reaction Scheme:

4-(propan-2-yl)aniline+NaN3This compound+NaCl\text{4-(propan-2-yl)aniline} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 4-(propan-2-yl)aniline+NaN3​→this compound+NaCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent safety measures due to the potentially explosive nature of azides. Continuous flow reactors and automated systems can be employed to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-azido-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the isopropyl group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Cycloaddition: Alkynes, copper(I) catalysts.

    Substitution: Electrophiles such as bromine (Br2), nitrating agents (HNO3/H2SO4).

Major Products Formed

    Reduction: 4-(propan-2-yl)aniline.

    Cycloaddition: 1-(4-(propan-2-yl)phenyl)-1H-1,2,3-triazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-azido-4-(propan-2-yl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing heterocycles, such as triazoles, which are valuable in medicinal chemistry.

    Materials Science: The azido group can be used for surface modification of polymers and other materials, enhancing their properties for specific applications.

    Bioconjugation: The compound can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules to surfaces or other molecules in a highly specific manner.

Mechanism of Action

The mechanism of action of 1-azido-4-(propan-2-yl)benzene in chemical reactions primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine through the addition of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    1-azido-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.

    1-azido-4-ethylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.

    1-azido-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

1-azido-4-(propan-2-yl)benzene is unique due to the presence of the isopropyl group, which influences its reactivity and the steric effects in its chemical reactions. This makes it distinct in terms of its physical and chemical properties compared to other azido-substituted benzenes.

Properties

IUPAC Name

1-azido-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7(2)8-3-5-9(6-4-8)11-12-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCQLOBFXPPLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302466
Record name 1-Azido-4-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77721-45-0
Record name 1-Azido-4-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77721-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azido-4-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-4-(propan-2-yl)benzene
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